Androstanolone formate

Description

Historical Context of Androstanolone and its Ester Derivatives in Steroid Research

Androstanolone, also known as dihydrotestosterone (B1667394) (DHT), was first discovered in 1935. wikipedia.org This naturally occurring androgen is a metabolic product of testosterone (B1683101), formed through the action of the enzyme 5α-reductase. nih.gov Its identification was a significant milestone in endocrinology, revealing a key mediator of androgenic effects in various tissues. Medically, androstanolone was introduced for therapeutic use in 1953. wikipedia.org

The exploration of steroid esters began as a strategy to modify the pharmacokinetic properties of parent hormones. By the mid-20th century, researchers had synthesized hundreds of steroid esters to prolong the duration of action of these hormones. wikipedia.org Esterification of androstanolone at the 17β-hydroxyl group led to the development of various derivatives. While esters like androstanolone enanthate, propionate (B1217596), and valerate (B167501) have been used medically, others, including androstanolone formate (B1220265), were developed for research purposes but were never commercially marketed. wikipedia.orgwikipedia.orgiiab.meiiab.mewikipedia.org Research from the 1970s investigated a range of androstanolone esters, including the formate, to systematically evaluate how the length of the ester chain influences biological activity. nih.govoup.com

Overview of Androstanolone as a Potent Androgen Receptor Agonist

Androstanolone is a highly potent agonist of the androgen receptor (AR). wikipedia.org Its binding affinity for the human androgen receptor is approximately two to three times higher than that of testosterone. wikipedia.org Furthermore, the dissociation of the androstanolone-AR complex is slower compared to the testosterone-AR complex, contributing to its enhanced androgenic potency. wikipedia.org

Upon binding to the androgen receptor in target tissues, the androstanolone-receptor complex acts as a transcription factor, modulating the expression of androgen-responsive genes. This mechanism underlies its strong androgenic and anabolic effects. nih.gov Unlike testosterone, androstanolone cannot be converted to estrogen by the enzyme aromatase, which eliminates the potential for estrogenic side effects. wikipedia.org However, in some tissues like skeletal muscle, its anabolic activity is attenuated by its conversion to weaker metabolites by the enzyme 3α-hydroxysteroid dehydrogenase. nih.gov

The comparative potency of androstanolone and its esters has been a subject of study. In rat models, androstanolone demonstrates approximately 1.5 to 2.5 times the potency of testosterone when administered via intramuscular injection. wikipedia.org

| Property | Androstanolone (DHT) | Testosterone |

| AR Binding Affinity (Kd) | 0.25 to 0.5 nM | 0.4 to 1.0 nM |

| AR Activation (EC50) | 0.13 nM | 0.66 nM |

| Aromatization to Estrogen | No | Yes |

This table presents a comparison of key pharmacological properties between Androstanolone (DHT) and Testosterone, based on available research data. wikipedia.org

Rationale for Esterification in Steroid Research: The Formate Moiety's Influence on Pharmacological Properties

Esterification is a fundamental chemical modification in steroid pharmacology, primarily employed to alter a steroid's pharmacokinetic profile. wikipedia.org Attaching an ester group to the 17β-hydroxyl of a steroid like androstanolone increases its lipophilicity. wikipedia.org This enhanced lipid solubility affects the drug's absorption and release from the site of administration, particularly in oil-based injectable formulations. wikipedia.org

The general principle is that the length of the fatty acid ester chain correlates with the duration of action; longer chains typically result in slower release from an intramuscular depot and a longer half-life. wikipedia.orgmdpi.com The formate ester, derived from formic acid, represents the shortest possible ester chain. In steroid research, the inclusion of very short-chain esters like formate in comparative studies allows for a systematic investigation of how chain length impacts biological activity, from the most rapid-acting to the long-acting derivatives. nih.govnih.gov

A study in the Journal of Pharmacy and Pharmacology specifically investigated the anabolic and androgenic activities of a series of androstanolone esters in rats, ranging from the formate to the valerate ester. nih.govoup.com The research aimed to quantify how the ester side chain modifies the parent hormone's activity profile. This type of research is crucial for understanding the structure-activity relationships of steroid esters. The findings from this study indicated that the anabolic-androgenic ratios were at a minimum for the propionate and butyrate (B1204436) esters. nih.gov

| Androstanolone Ester | Relative Anabolic Activity | Relative Androgenic Activity | Anabolic:Androgenic Ratio |

| Formate | 100 | 100 | 1.00 |

| Acetate (B1210297) | 100 | 110 | 0.91 |

| Propionate | 110 | 120 | 0.92 |

| Butyrate | 115 | 130 | 0.88 |

| Valerate | 120 | 125 | 0.96 |

This table, adapted from a 1976 study in the Journal of Pharmacy and Pharmacology, illustrates the relative anabolic and androgenic activities of various androstanolone esters in a rat model. The activities are presented relative to Androstanolone Formate, which is set as the baseline (100). nih.gov

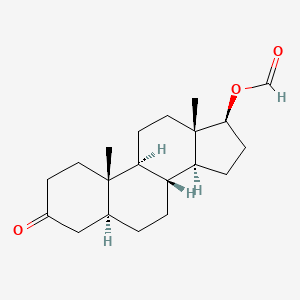

Structure

2D Structure

Properties

CAS No. |

4589-90-6 |

|---|---|

Molecular Formula |

C20H30O3 |

Molecular Weight |

318.4 g/mol |

IUPAC Name |

[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] formate |

InChI |

InChI=1S/C20H30O3/c1-19-9-7-14(22)11-13(19)3-4-15-16-5-6-18(23-12-21)20(16,2)10-8-17(15)19/h12-13,15-18H,3-11H2,1-2H3/t13-,15-,16-,17-,18-,19-,20-/m0/s1 |

InChI Key |

ZQSXNBHXKJQHBH-VHUDCFPWSA-N |

Isomeric SMILES |

C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4OC=O)C |

Canonical SMILES |

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4OC=O)C |

Origin of Product |

United States |

Chemical Synthesis and Derivatization of Androstanolone Formate

Synthetic Pathways for Androstanolone Formate (B1220265) and Related Intermediates

The synthesis of Androstanolone formate and its related hybrid compounds involves standard organic chemistry reactions tailored to the steroid's unique structure. These pathways focus on modifying the hydroxyl and ketone groups of the parent molecule.

Esterification Reactions of Androstanolone with Formate Precursors

The formation of this compound is achieved through the esterification of the 17β-hydroxyl group of Androstanolone. This reaction typically involves reacting Androstanolone with a formate precursor, such as formic acid.

General principles of steroid esterification can be applied to this synthesis. Such reactions often occur by dissolving the steroid alcohol in the carboxylic acid, in this case, formic acid, which can lead to the spontaneous formation of the formate ester wikipedia.org. To enhance the reaction rate and yield, catalysts are frequently employed. Common methods for the esterification of steroid alcohols include the use of acid catalysts or coupling agents. For instance, the esterification of testosterone (B1683101), a structurally similar androgen, has been achieved efficiently using a polymer-supported tosylic acid catalyst, often accelerated by microwave irradiation semanticscholar.orgresearchgate.net. Another established method involves using a dehydrating agent like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) to couple the alcohol with the carboxylic acid google.com.

These methods are summarized in the table below:

Table 1: General Methodologies for Steroid Esterification Applicable to this compound Synthesis

| Method | Reagents | Key Features |

|---|---|---|

| Direct Acid Catalysis | Androstanolone, Formic Acid, Strong Acid Catalyst (e.g., p-TsOH) | Straightforward method; reaction equilibrium may require removal of water. |

| Carbodiimide Coupling | Androstanolone, Formic Acid, DCC/EDC, DMAP | Forms a stable amide bond with the coupling agent as an intermediate; generally high yield. |

Preparation of Androstanolone-Based Hybrid Compounds Involving Formate-Related Intermediates

The synthesis of hybrid molecules incorporating the Androstanolone structure can utilize formate-related intermediates, specifically formyl groups, as reactive handles to build more complex structures, such as heterocyclic rings fused to the steroid core.

A key reaction for introducing a formyl group onto the steroid nucleus is the Vilsmeier-Haack reaction nrochemistry.comwikipedia.orgorganic-chemistry.orgchemistrysteps.com. This reaction uses a Vilsmeier reagent, typically prepared from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate an electron-rich substrate nrochemistry.comorganic-chemistry.org. When applied to a ketosteroid precursor like 17β-hydroxy-17α-methyl-5α-androstan-3-one, the reaction can yield a 3-chloro-2-formyl derivative researchgate.net.

These β-chlorovinyl aldehydes are valuable intermediates for the synthesis of hybrid heterosteroids researchgate.net. For example, they can undergo condensation reactions with amidines to form fused pyrimidine (B1678525) rings on the steroid A-ring, creating novel Androstanolone-based hybrid compounds researchgate.netnih.gov. The conjugation of a pyrimidine moiety with a steroidal framework can result in compounds with unique biological activities, which are of interest in pharmaceutical research nih.govbvsalud.orgnih.gov.

The general pathway is outlined below:

Formylation : An Androstanolone precursor reacts with a Vilsmeier reagent (e.g., POCl₃/DMF).

Intermediate Formation : A chloro-formyl Androstanolone derivative is formed.

Cyclization : The intermediate reacts with a binucleophilic agent (e.g., guanidine) to form a fused heterocyclic ring, yielding the hybrid compound.

Methodologies for Chemical Derivatization of Androstanolone for Research Applications

To facilitate the detection and analysis of Androstanolone in biological samples or to create probes for studying biological interactions, the molecule is often chemically derivatized. These modifications target the ketone group at the C-3 position.

Formation of Oxime Derivatives for Enhanced Spectrometric Detection

Androstanolone, as a ketosteroid, can be readily converted into an oxime derivative by reacting it with hydroxylamine (B1172632) nih.gov. This derivatization targets the C-3 keto group. The formation of an oxime introduces a nitrogen atom, which can be easily protonated. This modification improves the ionization efficiency of the steroid in techniques like electrospray ionization-mass spectrometry (ESI-MS), leading to significantly enhanced sensitivity and lower limits of detection nih.govresearchgate.net. A sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous analysis of dihydrotestosterone (B1667394) (DHT) and testosterone has been developed using this oxime derivatization strategy nih.gov.

Formation of Hydrazone Derivatives (e.g., Girard's Reagent P/T)

A widely used strategy to enhance the detection of neutral ketosteroids like Androstanolone is derivatization with Girard's reagents, such as Girard's Reagent P (GP) or Girard's Reagent T (GT) upenn.eduthermofisher.comnih.gov. These reagents are hydrazides containing a quaternary ammonium (B1175870) group, which imparts a permanent positive charge.

The reaction involves the condensation of the reagent's hydrazine (B178648) group with the C-3 ketone of Androstanolone to form a hydrazone upenn.edu. The resulting derivative is a pre-charged, cationic molecule. This permanent charge dramatically improves the response in positive ion mode ESI-MS, increasing sensitivity by one to two orders of magnitude and facilitating the analysis of low-abundance steroids in complex biological matrices like dried blood spots upenn.edunih.govresearchgate.net. A product ion analysis of Girard's Reagent P (GRP) derivatives of Androstanolone esters has been performed to characterize their fragmentation patterns in mass spectrometry nih.gov.

Table 2: Comparison of Derivatization Reagents for Mass Spectrometry

| Reagent | Functional Group Targeted | Resulting Derivative | Advantage for MS Analysis |

|---|---|---|---|

| Hydroxylamine | C-3 Ketone | Oxime | Improved ionization efficiency. nih.govresearchgate.net |

Biotin (B1667282) Conjugation and Other Functionalization Strategies for Research Probes

Functionalizing Androstanolone with reporter molecules like biotin is a powerful strategy for creating probes for biochemical and cell-based assays biosyn.comnih.govbiotium.com. Biotinylated steroids can be used to study ligand-receptor interactions, for affinity purification of steroid-binding proteins, or as tracers in competitive immunoassays nih.gov.

The synthesis of a biotinylated Androstanolone probe requires the introduction of a functional group that can be covalently linked to a biotin derivative, often via a spacer arm to minimize steric hindrance nih.gov. Several positions on the Androstanolone molecule can be targeted for biotinylation:

Position 3 : The C-3 ketone can be converted to an oxime or hydrazone, which then provides a reactive handle to attach a biotinyl-hydrazide derivative nih.gov.

Other Positions (e.g., C-7, C-17) : Functional groups like primary amines or carboxyl groups can be introduced at other positions on the steroid ring system through multi-step synthesis. These groups can then be coupled with activated biotin derivatives (e.g., biotinyl-N-hydroxy-succinimide esters) to form the final probe nih.gov.

The creation of these probes allows for the highly specific and high-affinity interaction between biotin and avidin (B1170675) or streptavidin to be leveraged for detection and purification purposes biosyn.comnih.gov.

Stable Isotope Labeling for Metabolic and Analytical Studies

Stable isotope labeling is a critical technique in the study of metabolic pathways and for the quantitative analysis of chemical compounds. In the context of this compound, the introduction of stable isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), into the molecular structure creates a chemically identical but heavier version of the compound. This isotopic variant serves as a tracer for metabolic studies and as an internal standard for precise quantification in analytical assays.

The primary application of stable isotope-labeled this compound is in mass spectrometry-based methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.gov These labeled compounds are invaluable for their ability to improve the accuracy and reliability of analytical measurements. sigmaaldrich.com

Key Applications of Stable Isotope Labeling for this compound:

Metabolic Fate and Pathway Elucidation: By administering a stable isotope-labeled version of this compound, researchers can trace its absorption, distribution, metabolism, and excretion (ADME) within a biological system. The distinct mass of the labeled compound and its metabolites allows them to be differentiated from their endogenous, unlabeled counterparts. This enables the precise tracking of metabolic transformations, providing insights into the enzymes involved and the structure of resulting metabolites. While specific metabolic studies on this compound are not extensively documented due to its status as a non-marketed synthetic compound, the principles of using labeled precursors to understand steroid metabolism are well-established. For instance, studies using ¹³C-labeled testosterone have successfully traced its conversion to metabolites like androstanediol. nih.gov

Internal Standards for Quantitative Analysis: Stable isotope-labeled this compound is an ideal internal standard for quantitative analysis. In techniques like LC-MS/MS, a known quantity of the labeled compound is added to a biological sample (e.g., plasma or urine) before processing. nih.gov Because the labeled standard has nearly identical chemical and physical properties to the unlabeled analyte, it experiences similar extraction efficiencies and ionization effects in the mass spectrometer. sigmaaldrich.com By comparing the mass spectrometer's signal from the analyte to that of the internal standard, precise and accurate quantification can be achieved, correcting for sample loss during preparation and variations in instrument response. nih.gov

Investigation of Reaction Mechanisms: The synthesis of steroids with deuterium labels at specific positions can be used to study the stereochemistry of enzymatic reactions. nih.gov While not specifically documented for this compound, this approach has been used for other steroids to determine which hydrogen atoms are removed or added during metabolic processes.

Commonly Used Stable Isotopes:

The choice of isotope for labeling depends on the specific application and the desired mass shift for analytical detection.

| Isotope | Common Labeling Strategy for Steroids | Rationale and Application |

| Deuterium (²H) | Introduction of one or more deuterium atoms, often at positions less susceptible to metabolic exchange. | Preferred for creating internal standards due to the relative ease of synthesis and significant mass shift. For example, a deuterated version of Androstanolone could be synthesized and then formylated. |

| Carbon-13 (¹³C) | Incorporation of one or more ¹³C atoms into the steroid backbone. | Provides a stable label that is not susceptible to back-exchange. ¹³C-labeled steroids are particularly useful in metabolic studies to trace the carbon skeleton through various pathways. nih.gov |

Synthesis of Labeled this compound:

The synthesis of isotopically labeled this compound would typically involve a multi-step process. One common strategy is to first synthesize the labeled parent steroid, Androstanolone (also known as Dihydrotestosterone or DHT), and then introduce the formate ester group. For example, deuterium-labeled methyl magnesium iodide can be used in the synthesis of deuterated 17-methyl-testosterone, a process that illustrates how isotopes can be incorporated into the steroid structure. nih.gov A similar principle would apply to the synthesis of labeled Androstanolone, which could then be esterified to produce labeled this compound.

The table below outlines the theoretical properties of unlabeled and a hypothetical isotopically labeled version of this compound for analytical purposes.

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Isotopic Label | Intended Use |

| This compound | C₂₀H₃₀O₃ | 318.45 | None | Analyte |

| This compound-d₃ | C₂₀H₂₇D₃O₃ | 321.47 | Deuterium (³H) | Internal Standard for Mass Spectrometry |

| ¹³C₃-Androstanolone formate | C₁₇¹³C₃H₃₀O₃ | 321.45 | Carbon-13 (¹³C) | Metabolic Tracer, Internal Standard |

Molecular Mechanisms of Action and Receptor Interactions of Androstanolone Esters

Androgen Receptor Binding Kinetics and Affinity of Androstanolone Derivatives

Androstanolone demonstrates a high affinity for the androgen receptor, surpassing that of testosterone (B1683101). wikipedia.org Its dissociation from the receptor is also significantly slower, contributing to its potent androgenic effects. wikipedia.org

Ligand-Receptor Complex Formation and Conformational Changes

The binding of androgens like androstanolone to the androgen receptor (AR) initiates a cascade of molecular events. researchgate.net This interaction induces a conformational change in the receptor, causing it to dissociate from heat shock proteins. patsnap.comresearchgate.net This structural alteration is a critical step for the subsequent activation and function of the receptor. patsnap.com

Nuclear Translocation of the Androgen Receptor-Androstanolone Complex

Following the conformational change, the androgen-AR complex translocates from the cytoplasm into the nucleus. patsnap.comresearchgate.netnih.gov This process is an active transport mechanism requiring the involvement of importin proteins. researchgate.netnih.gov Once inside the nucleus, the complex can interact with DNA to regulate gene expression. patsnap.comresearchgate.net

Androgen Response Element (ARE) Binding and Gene Transcription Modulation

Within the nucleus, the androgen-AR complex binds to specific DNA sequences known as Androgen Response Elements (AREs). patsnap.comresearchgate.netnih.gov This binding event is a key determinant of which genes will be regulated by the androgen. The AR, acting as a transcription factor, then recruits a host of co-regulatory proteins that can either enhance or suppress the transcription of target genes. researchgate.netnih.gov This modulation of gene expression ultimately mediates the physiological effects of androgens. patsnap.com

Genomic and Non-Genomic Androgen Receptor Signaling Pathways in Androstanolone Action

The actions of androgens are mediated through two distinct signaling pathways: genomic and non-genomic. researchgate.netnih.gov

The genomic pathway , considered the classical mechanism, involves the androgen receptor acting as a ligand-activated transcription factor. nih.govamegroups.org This pathway entails the translocation of the androgen-AR complex to the nucleus and its subsequent binding to AREs to directly regulate gene transcription. researchgate.netnih.govamegroups.org This process typically occurs over a period of hours. amegroups.org

In contrast, the non-genomic pathway involves rapid cellular responses that are independent of gene transcription. researchgate.netnih.gov These effects are often initiated at the cell membrane and involve the activation of various signaling cascades. researchgate.net Research suggests that membrane-anchored androgen receptors can interact with signaling proteins like Src, leading to the activation of pathways such as the MAPK/ERK cascade. researchgate.netfrontiersin.org This non-genomic signaling can occur within seconds to minutes. nih.gov

Interestingly, there is evidence of crosstalk between these two pathways, where the rapid, non-genomic signals may modulate the slower, genomic responses. amegroups.org

Differentiation of Androgenic Effects from Estrogenic Activities in Androstanolone Formate (B1220265) Research

A key characteristic of androstanolone and its esters, including androstanolone formate, is their inability to be converted into estrogens. patsnap.comwikipedia.org This is because androstanolone is not a substrate for the enzyme aromatase, which is responsible for the conversion of androgens to estrogens. patsnap.comwikipedia.org Consequently, this compound is expected to exhibit purely androgenic effects without the estrogenic side effects that can be associated with other androgens. wikipedia.org

Biochemical Metabolism and Biotransformation of Androstanolone Formate

Ester Hydrolysis and Release of Androstanolone in Biological Systems

Androstanolone formate (B1220265), also known as stanolone formate, is a synthetic anabolic steroid and an ester of dihydrotestosterone (B1667394) (DHT) wikipedia.org. Like other steroid esters used therapeutically, Androstanolone Formate functions as a prodrug. The primary and requisite step in its bioactivation is the hydrolysis of the 17β-formate ester group. This cleavage is catalyzed by non-specific esterase enzymes present in the blood and various tissues oup.comnih.govoup.com.

This enzymatic action removes the formate group, releasing the pharmacologically active parent steroid, Androstanolone (also known as Dihydrotestosterone or DHT), into circulation oup.comoup.com. The rationale behind esterifying steroids is to enhance their lipophilicity, which slows their release from the site of intramuscular injection, thereby prolonging their duration of action compared to the un-esterified hormone. While the hydrolysis of fatty acid esters of steroids is well-documented, the principle applies to formate esters as well, where esterases are critical for both the activation and eventual catabolism of the steroid oup.comnih.gov.

Enzymatic Conversion Pathways of Androstanolone

Once liberated from its formate ester, Androstanolone undergoes extensive metabolism primarily aimed at its inactivation and preparation for excretion. This process is mediated by several key enzymes and can occur through different pathways.

5-alpha-Reductase Activity in Androgen Biosynthesis and Metabolism

It is crucial to clarify the role of 5α-reductase in the context of Androstanolone metabolism. 5α-reductase does not metabolize Androstanolone; rather, it is the enzyme responsible for its synthesis from testosterone (B1683101) wikipedia.orgnih.gov. This irreversible conversion is a critical step in androgen action in many target tissues like the prostate, skin, and hair follicles, as Androstanolone (DHT) is a more potent agonist of the androgen receptor than testosterone wikipedia.orgplos.org. Therefore, 5α-reductase is central to the biosynthesis of the active hormone that this compound releases, not its subsequent breakdown. The metabolic pathways discussed below are responsible for the inactivation of Androstanolone.

Hydroxysteroid Dehydrogenase (HSD) Enzymes and Metabolite Formation (e.g., 3α- and 3β-androstanediol)

The primary route for the inactivation of Androstanolone involves its reduction by hydroxysteroid dehydrogenase (HSD) enzymes, particularly isoforms that act at the 3-position of the steroid nucleus wikipedia.orgnih.gov. These enzymes are part of the aldo-keto reductase (AKR) superfamily glowm.com.

3α-Hydroxysteroid Dehydrogenase (3α-HSD) : This enzyme, with key isoforms like AKR1C2 and AKR1C4, converts Androstanolone into 5α-androstane-3α,17β-diol (commonly known as 3α-androstanediol) rupahealth.comnih.govnih.gov. In human liver, this reduction is the major pathway for DHT metabolism, with the rate of reduction being significantly higher than the reverse oxidative reaction nih.govoup.com.

3β-Hydroxysteroid Dehydrogenase (3β-HSD) : This enzyme converts Androstanolone into its stereoisomer, 5α-androstane-3β,17β-diol (3β-androstanediol) wikipedia.orgnih.gov. While this pathway also contributes to DHT inactivation, studies in human liver indicate that the rate of DHT reduction by 3β-HSD is about three times lower than by 3α-HSD nih.govoup.com.

These resulting androstanediol metabolites have significantly lower androgenic activity compared to the parent Androstanolone wikipedia.org.

| Enzyme | Primary Isoforms | Reaction Catalyzed | Primary Metabolite | Relative Activity |

|---|---|---|---|---|

| 3α-Hydroxysteroid Dehydrogenase (3α-HSD) | AKR1C2, AKR1C4 | Androstanolone → 3α-Androstanediol | 5α-androstane-3α,17β-diol | High (Major Pathway in Liver) nih.govoup.com |

| 3β-Hydroxysteroid Dehydrogenase (3β-HSD) | AKR1C1 (primarily) | Androstanolone → 3β-Androstanediol | 5α-androstane-3β,17β-diol | Lower than 3α-HSD nih.gov |

Backdoor Androgen Synthesis Pathway and this compound Relevance

The "backdoor pathway" is an alternative route for the synthesis of Androstanolone (DHT) that bypasses the conventional intermediates of androstenedione (B190577) and testosterone plos.orgnih.gove-apem.org. This pathway is particularly important during fetal development for male sexual differentiation and can be active in certain pathological conditions e-apem.orgnih.gov.

The pathway typically starts from 17α-hydroxyprogesterone, which undergoes sequential 5α- and 3α-reduction, catalyzed by enzymes such as SRD5A1 and AKR1C2/AKR1C4, to form 17α-hydroxy-allopregnanolone plos.orgnih.gov. Subsequent enzymatic steps lead to the production of androsterone, which is then converted to 3α-androstanediol and finally oxidized to Androstanolone in target tissues nih.govwikipedia.orgresearchgate.net.

The relevance of this pathway to this compound is that it represents an alternative endogenous source of the active hormone that this compound provides exogenously. Understanding the backdoor pathway is crucial for comprehending the complete picture of Androstanolone biosynthesis and its regulation in the body.

| Feature | Classical Pathway | Backdoor Pathway |

|---|---|---|

| Starting Precursor | Dehydroepiandrosterone (DHEA) | 17α-hydroxyprogesterone |

| Key Intermediate | Testosterone plos.org | Androsterone / 5α-androstane-3α,17β-diol plos.orge-apem.org |

| Final Step to DHT | 5α-reduction of Testosterone plos.org | 3α-oxidation of 5α-androstane-3α,17β-diol nih.gov |

| Primary Site | Testes, Adrenal Glands | Fetal liver, placenta, adrenal glands e-apem.org |

Conjugation Pathways (Glucuronidation, Sulfation) and Excretion of Androstanolone Metabolites

Following their formation, the androstanediol metabolites, along with other steroid metabolites like androsterone, undergo Phase II conjugation reactions to increase their water solubility, facilitating their elimination from the body, primarily through urine wikipedia.orgnih.gov.

Glucuronidation : This is a major conjugation pathway for androgen metabolites. Enzymes known as UDP-glucuronosyltransferases (UGTs), particularly UGT2B15 and UGT2B17, attach a glucuronic acid moiety to the hydroxyl groups of metabolites like 3α-androstanediol nih.govhmdb.ca. The resulting glucuronide conjugates, such as 5α-androstane-3α,17β-diol glucuronide (3α-Adiol G), are hormonally inactive and readily excreted glowm.comwikipedia.org. This process occurs mainly in the liver but also in androgen-sensitive tissues like the prostate and skin nih.govnih.gov.

These conjugated metabolites are then transported out of the cells and eliminated via the kidneys into the urine or through bile into the feces wikipedia.orgnih.gov.

Advanced Analytical Methodologies for Androstanolone Formate Research

Chromatographic Techniques for Separation and Quantification

Chromatography is essential for separating target analytes like Androstanolone Formate (B1220265) from other endogenous steroids and interfering substances before detection by mass spectrometry. The choice between liquid and gas chromatography depends on the analyte's properties and the specific requirements of the analysis.

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) has become a preferred technology for steroid analysis due to its high specificity, sensitivity, and capability for multiplexing, which allows for the simultaneous measurement of multiple analytes. nih.govmednexus.org Ultra-High Performance Liquid Chromatography (UPLC or UHPLC), a variant of LC, utilizes smaller particle-size columns to achieve higher resolution, speed, and efficiency. waters.combham.ac.uk

These methods are particularly powerful for creating comprehensive steroid profiles from a single, small-volume sample. nih.gov The chromatographic separation is typically performed on a reverse-phase column, such as a C18 or PFP column. nih.govwaters.com Gradient elution with mobile phases consisting of water and an organic solvent like methanol (B129727) or acetonitrile (B52724), often with additives like formic acid or ammonium (B1175870) fluoride (B91410), is used to separate the steroids over a short run time. bham.ac.ukthermofisher.com Post-column infusion of additives like ammonium fluoride can significantly enhance ionization for certain steroids, particularly 3-keto-Δ4 steroids. bham.ac.uk The use of UPLC systems can allow for the separation of multiple androgens in as little as 5-6.5 minutes. waters.combham.ac.uk

LC-MS/MS methods provide excellent analytical sensitivity, with lower limits of quantification (LLOQs) often reaching the picogram per milliliter (pg/mL) level. thermofisher.comthermofisher.cn This sensitivity is crucial for measuring low-concentration androgens in various biological fluids.

Table 1: Examples of LC-MS/MS and UPLC-MS/MS Parameters for Androgen Analysis

| Technique | Column | Mobile Phases / Gradient | Flow Rate | Key Application / Finding | Reference |

|---|---|---|---|---|---|

| UPLC-MS/MS | ACQUITY UPLC HSS SB C18, 2.1 x 50 mm, 1.8 µm | 3-minute ramp of 50–70% methanol with 0.05% formic acid. | 0.45 mL/min | Simultaneous analysis of four androgens (Testosterone, Androstenedione (B190577), DHT, DHEA) from serum in ~6.5 mins. | waters.com |

| UHPLC-MS/MS | Phenomenex Luna Omega C18 | Water (0.1% formic acid) and methanol gradient. Post-column infusion of 6 mmol/L ammonium fluoride. | - | Profiling of 23 steroids in 5 minutes; enhanced ionization for 3-keto-Δ4 steroids. | bham.ac.uk |

| LC-MS/MS | Kinetex™ 2.6 µm PFP, 100 x 3 mm | Gradient elution with water (A) and methanol (B) over 21 minutes. | 0.3 mL/min | Simultaneous quantification of 12 steroid hormones from 100 µl serum with high accuracy. | nih.gov |

| LC-MS/MS | Accucore™ C18, 100 x 2.1 mm, 2.6 µm | 0.2mM Ammonium Fluoride in water and methanol. | - | Baseline chromatographic separation of androgenic and estrogenic steroids in approximately 11 minutes. | thermofisher.comthermofisher.cn |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and well-established technique for steroid analysis and is considered a "gold standard" due to its high chromatographic resolution. mdpi.com It remains a pre-eminent discovery tool in clinical steroid investigations. nih.gov Analysis by GC-MS requires that the analytes be volatile and thermally stable. Since many steroids, including Androstanolone, are not sufficiently volatile, a derivatization step is typically required to improve their chromatographic properties. restek.commdpi.com

The analysis is often performed on capillary columns with stationary phases like 100% dimethylpolysoxane, which can withstand the high temperatures (often exceeding 300°C) needed to elute the high-molecular-weight steroid derivatives in a reasonable time. restek.com The use of ultra-low bleed columns, such as the Rxi-1ms, is important to minimize background interference at these high temperatures, ensuring reliable quantification. restek.com Tandem MS (MS/MS) with techniques like multiple reaction monitoring (MRM) enhances the selectivity and sensitivity of the analysis, allowing for precise quantification of trace-level steroids in complex samples. mdpi.com

Table 2: Typical GC-MS/MS Parameters for Steroid Analysis

| Parameter | Description | Purpose / Rationale | Reference |

|---|---|---|---|

| Column | HP5-MS capillary column (25 m x 0.20 mm i.d., 0.33 mm film thickness) or similar. | Provides high-temperature stability and inertness for good peak shape and resolution. | restek.comunb.br |

| Injector Temperature | ~280 °C | Ensures rapid volatilization of the derivatized analytes. | mdpi.comunb.br |

| Oven Program | Initial temperature of ~200°C, ramping up to 300°C or higher. | Separates different steroid compounds based on their boiling points and interaction with the stationary phase. | restek.comunb.br |

| Detection Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM). | Increases specificity and sensitivity by monitoring only for specific mass fragments of the target analytes. | mdpi.comunb.br |

Sample Preparation and Extraction Techniques for Complex Biological Matrices

Effective sample preparation is crucial for removing interferences from biological matrices such as serum, plasma, or urine, and for concentrating the target analytes before analysis. nih.gov The choice of technique depends on the sample type, the analyte's chemical properties, and the subsequent analytical method.

Solid-Phase Extraction (SPE) is a widely used technique for sample clean-up and concentration that provides cleaner extracts compared to simpler methods. mdpi.comnih.gov The process involves passing a liquid sample through a solid sorbent material, which retains the analytes of interest. Interferences are washed away, and the purified analytes are then eluted with a suitable solvent. thermofisher.com

For steroid analysis, reverse-phase sorbents like C18 are commonly used. mdpi.comnih.gov The general SPE method involves conditioning the sorbent (e.g., with methanol and water), loading the sample, washing away impurities, and finally eluting the steroids with an organic solvent. thermofisher.comnih.gov SPE can be automated and integrated with LC-MS systems for high-throughput analysis. waters.com It has been shown to be an effective replacement for liquid-liquid extraction in many steroid analysis protocols. nih.gov

Protein Precipitation (PPT or PPX) is a straightforward method for removing proteins from serum or plasma samples. thermofisher.com It is often achieved by adding a water-miscible organic solvent like acetonitrile or zinc sulfate. nih.govwaters.com While simple, this method may not remove other interferences like phospholipids, which can cause ion suppression in LC-MS analysis. mdpi.com

Liquid-Liquid Extraction (LLE) is a classic technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. nih.gov It is frequently used for extracting steroids from biological fluids. nih.govnih.gov The sample is mixed with an organic solvent; the steroids partition into the organic layer, which is then separated, evaporated, and the residue is reconstituted for analysis. nih.gov Combining protein precipitation with a subsequent LLE step can yield a cleaner sample for analysis. nih.gov

Table 3: Comparison of Common Sample Preparation Techniques

| Technique | Principle | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Solid-Phase Extraction (SPE) | Analyte partitions between a solid sorbent and a liquid mobile phase for separation and purification. | High recovery, clean extracts, high concentration factor, can be automated. | Can be more time-consuming and costly than other methods. | mdpi.comnih.govthermofisher.com |

| Protein Precipitation (PPX) | Proteins are denatured and precipitated by adding a solvent, salt, or acid. | Simple, fast, and inexpensive. | Does not remove other interferences (e.g., phospholipids), leading to potential matrix effects. | nih.govthermofisher.commdpi.com |

| Liquid-Liquid Extraction (LLE) | Analyte partitions between two immiscible liquid phases based on relative solubility. | Effective at removing salts and other polar interferences, provides a clean extract. | Can be labor-intensive and may use large volumes of organic solvents. | nih.govnih.gov |

Derivatization Strategies for Enhanced Sensitivity and Specificity in Mass Spectrometry

Derivatization is a chemical modification process used to improve the analytical characteristics of a compound. longdom.org For steroids like Androstanolone, which may exhibit poor ionization efficiency in mass spectrometry or lack volatility for GC analysis, derivatization is often essential. restek.comlongdom.org The strategy typically involves targeting the keto or hydroxyl functional groups on the steroid molecule to add a moiety that is more easily ionized or more volatile. longdom.orgnih.gov

For LC-MS/MS, derivatization can enhance ionization efficiency, thereby improving detection sensitivity. nih.gov Reagents like picolinic acid or isonicotinoyl chloride can be used to modify hydroxyl groups, while Girard P reagents target keto groups, introducing a permanently charged group that improves signal in the mass spectrometer. nih.govnih.gov

For GC-MS, derivatization is critical for increasing the volatility and thermal stability of steroids. Silylation, using reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common approach that converts hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers, which are more suitable for GC analysis. mdpi.com This process not only improves chromatographic behavior but also produces characteristic fragmentation patterns in the mass spectrometer, aiding in identification. researchgate.net

While beneficial, derivatization adds extra steps to the sample preparation workflow, which can increase labor time and potentially compromise precision if not carefully controlled. longdom.org

Methyloxime and Other Oxime Derivatives

The formation of oxime derivatives is a widely used technique for the analysis of ketosteroids. This involves the reaction of the ketone functional group with an oximation reagent, such as methoxyamine hydrochloride, to form a methyloxime derivative. This derivatization improves the volatility and thermal stability of the steroid, making it more amenable to gas chromatography-mass spectrometry (GC-MS) analysis. Furthermore, the introduction of the oxime group can enhance ionization efficiency in liquid chromatography-mass spectrometry (LC-MS).

Research on analogous steroid esters, such as those of testosterone (B1683101) and boldenone, has demonstrated the efficacy of methyloxime derivatization for their analysis in plasma samples. In one such study, after extraction, the steroid esters were treated with methoxyamine hydrochloride to form stable methyloxime derivatives, which were then analyzed by ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) nih.gov. This method achieved low limits of detection (LOD), in the range of 1-3 pg/mL, and a lower limit of quantification (LLOQ) of 5 pg/mL in plasma nih.gov. This approach provides unequivocal proof of the administration of the exogenous ester nih.gov. While this study did not specifically include Androstanolone formate, the chemical principles are directly applicable due to the shared keto-steroid structure.

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 1-3 pg/mL | nih.gov |

| Lower Limit of Quantification (LLOQ) | 5 pg/mL | nih.gov |

| Recovery Rate | 62-97% | nih.gov |

| Intra-day Coefficient of Variation (CV) at 40 pg/mL | < 9.2% | nih.gov |

| Intra-day CV at 400 pg/mL | < 6.0% | nih.gov |

Girard's Reagents (T and P) and Hydrazone Formation

Girard's reagents, specifically Girard's Reagent T (GRT) and Girard's Reagent P (GRP), are cationic derivatizing agents that react with carbonyl groups to form hydrazones. This process introduces a permanently charged moiety onto the steroid molecule, which significantly enhances its ionization efficiency in electrospray ionization mass spectrometry (ESI-MS). This is particularly advantageous for the analysis of low-concentration steroids in complex biological matrices.

The formation of hydrazones with Girard's reagents has been successfully applied to a variety of androgenic steroids nih.govresearchgate.net. Studies have shown that derivatization with Girard's Reagent P can lead to a signal enhancement of one to two orders of magnitude for the derivatized steroid compared to its underivatized form upenn.edu. The resulting cationic derivatives show a strong response in positive ion mode ESI-MS nih.govresearchgate.net.

A significant development in this area is the application of Girard's Reagent P for the derivatization of endogenous anabolic steroid esters, including androstanolone esters, in dried blood spots for analysis by UPLC-Q-Orbitrap-MS nih.gov. This method demonstrated high sensitivity, with optimized reaction conditions leading to lower limits of detection compared to previous methods nih.govresearchgate.net. The fragmentation of these GRP-derivatized steroid esters has been studied, and the structures of the resulting fragment ions have been proposed, aiding in their specific identification nih.gov.

| Reagent | Application | Key Findings | Reference |

| Girard's Reagent P (GRP) | Derivatization of androstanolone esters in dried blood spots | Optimized reaction conditions for higher sensitivity; product ion analysis performed. | nih.gov |

| Girard's Reagent P (GRP) | Analysis of androgenic steroid hydrazones | Enhancement in detection of up to 33 times relative to the native species. | nih.gov |

| Girard's Reagent T (GRT) | Derivatization of oxosteroid metabolites | Convenient and efficient for enhancing ionization and producing diagnostic product ions. | nih.gov |

Hexafluorobutyric Anhydride (B1165640) (HFBA) Derivatization

Hexafluorobutyric anhydride (HFBA) is a derivatizing agent commonly used in GC-MS analysis. It reacts with hydroxyl and amino groups to form stable, volatile esters and amides. While this compound itself does not have a free hydroxyl group for direct derivatization with HFBA, this method is highly relevant for the analysis of its parent compound, androstanolone (dihydrotestosterone), and other related androgens.

In a typical application, after extraction and purification, the analyte is treated with HFBA to form a derivative with excellent chromatographic properties and high sensitivity for electron capture detection or negative chemical ionization mass spectrometry. For instance, an isotope dilution mass spectrometric method for the simultaneous measurement of testosterone, dihydrotestosterone (B1667394) (androstanolone), and 5α-androstan-3α,17β-diol in plasma and prostatic tissue involved derivatization with heptafluorobutyric acid (a related reagent) prior to GC-MS analysis nih.gov. This highly specific method demonstrated good precision, accuracy, reproducibility, and sensitivity nih.gov. Similarly, HFBA has been used for the derivatization of amphetamines and ketamines, highlighting its versatility as a derivatizing agent for various classes of compounds in analytical toxicology nih.gov.

Isotopic Dilution Mass Spectrometry in Quantitative this compound Studies

Isotope dilution mass spectrometry (IDMS) is considered a gold-standard method for the accurate quantification of endogenous compounds in biological samples. The principle of this technique involves the addition of a known amount of a stable isotope-labeled internal standard of the analyte to the sample at the beginning of the analytical procedure. This internal standard is chemically identical to the analyte but has a different mass due to the isotopic labeling.

The analyte and its labeled internal standard are co-extracted, co-purified, and co-analyzed by mass spectrometry. By measuring the ratio of the signal from the endogenous analyte to that of the isotopically labeled standard, a highly accurate and precise quantification can be achieved. This is because any sample loss during the preparation steps will affect both the analyte and the internal standard equally, thus not altering their ratio.

IDMS methods have been developed for the quantification of numerous androgens, including testosterone and dihydrotestosterone (androstanolone), in various biological matrices such as serum, urine, and tissue nih.govkoreascience.krsemanticscholar.org. These methods often employ either GC-MS or LC-MS/MS for the final analysis. For instance, a GC-IDMS method was developed to quantify urinary active androgens, including testosterone and dihydrotestosterone, after derivatization, with a limit of quantification below 50 pg/mL koreascience.kr. Similarly, an isotope dilution UPLC-MS/MS method for human serum testosterone demonstrated high precision and accuracy, with a limit of detection of 0.50 ng/dL semanticscholar.org.

While a specific IDMS method for this compound is not detailed in the provided search results, the established methodologies for other androgens and their esters provide a clear framework for its development. The synthesis of an isotopically labeled this compound would be the first critical step, followed by the optimization of extraction, derivatization (if necessary), and mass spectrometric conditions.

| Analyte | Method | Matrix | Limit of Quantification/Detection | Reference |

| Testosterone, Dihydrotestosterone | GC-IDMS | Urine | <50 pg/mL | koreascience.kr |

| Testosterone | ID-UPLC-MS/MS | Serum | LOD: 0.50 ng/dL | semanticscholar.org |

| Testosterone, Dihydrotestosterone, 5α-androstan-3α,17β-diol | ID-MS | Plasma and Prostatic Tissue | High sensitivity | nih.gov |

Preclinical Research Models and in Vitro Systems for Studying Androstanolone Formate

In Vitro Cellular Models for Androgen Receptor Activity and Gene Expression Studies

In vitro cellular models are fundamental in assessing the interaction of androstanolone formate (B1220265) with the androgen receptor (AR) and its influence on gene expression. These systems allow for a controlled environment to study the molecular mechanisms of androgen action.

Androgen Receptor Activation: Cell lines that endogenously or exogenously express the human AR are employed to measure the potency of androgens. Upon binding to the AR, compounds like androstanolone induce a conformational change in the receptor, leading to its translocation to the nucleus and binding to androgen response elements (AREs) on DNA. This interaction modulates the transcription of target genes. Reporter gene assays, where an ARE drives the expression of a quantifiable protein like luciferase or β-galactosidase, are commonly used to determine the efficacy and potency of AR agonists. For instance, studies have shown that dihydrotestosterone (B1667394) (DHT), the parent compound of androstanolone formate, has a high affinity for the human AR, with a dissociation constant (Kd) of 0.25 to 0.5 nM, which is approximately two to three times higher than that of testosterone (B1683101). wikipedia.org

Gene Expression Profiling: The impact of androgens on global gene expression can be analyzed using techniques like microarray analysis and RNA sequencing. Studies in various cell types, including those derived from the prostate and adrenal cortex, have demonstrated that androgens can regulate the expression of a wide array of genes involved in cell proliferation, differentiation, and metabolism. nih.govnih.gov For example, research has shown that DHT can modulate the expression of genes related to surfactant production in fetal lung development and can inhibit the proliferation of adrenocortical cells. nih.govnih.gov These models are crucial for identifying the specific cellular pathways affected by this compound.

Below is a table summarizing key parameters of DHT, the active form of this compound, in in vitro AR assays.

Animal Models for Assessing Anabolic and Androgenic Activities of Androstanolone Esters

Animal models, primarily in rodents, are indispensable for evaluating the anabolic (muscle-building) and androgenic (masculinizing) effects of androstanolone esters in a whole-organism context. viictr.org These models allow for the assessment of physiological responses that cannot be fully replicated in vitro.

A classic method to differentiate between anabolic and androgenic activity is the organ weight assay in castrated male rats. The levator ani muscle is considered an indicator of anabolic activity, while the prostate and seminal vesicles are markers for androgenic activity. nih.gov

Levator Ani Muscle: An increase in the weight of this perineal muscle is indicative of the anabolic properties of a compound.

Prostate and Seminal Vesicles: The growth of these androgen-dependent reproductive tissues reflects the androgenic potency of the substance. nih.gov

By comparing the relative effects on these different organs, researchers can determine the anabolic-to-androgenic ratio of a given androstanolone ester.

The following table illustrates the principle of the organ weight assay for assessing anabolic and androgenic activities.

Beyond simple organ weight, more detailed studies investigate the mechanisms by which androstanolone esters promote muscle growth. These studies often involve analyzing changes in muscle fiber size, protein content, and the rates of muscle protein synthesis and breakdown.

Research has shown that androgens can increase skeletal muscle mass by stimulating the rate of muscle protein synthesis. researchgate.netku.dk This anabolic effect is mediated through the androgen receptor in muscle cells, which leads to the upregulation of genes involved in protein synthesis. researchgate.net Animal models provide a platform to study these processes in detail, often using isotopic tracers to measure protein turnover rates in response to treatment with androstanolone esters.

Use of this compound in Proteolysis-Targeting Chimera (PROTAC) Technology as an Androgen Receptor Ligand

Proteolysis-Targeting Chimera (PROTAC) technology is an emerging therapeutic strategy designed to selectively degrade target proteins. A PROTAC is a heterobifunctional molecule with a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome.

In the context of androgen-dependent diseases like prostate cancer, the androgen receptor is a key therapeutic target. Androstanolone derivatives can be utilized as the AR-binding ligand in PROTACs. nih.gov By incorporating an androstanolone-based moiety, the PROTAC can specifically target the AR for degradation, offering a novel approach to inhibit androgen signaling. asco.orgscienceopen.com Preclinical studies have demonstrated that AR-targeting PROTACs can effectively reduce AR levels in cancer cells and inhibit tumor growth in animal models. asco.org

Research into Androstanolone Derivatives as Potential Chemotherapeutic Agents

There is ongoing research into the potential of chemically modified androstanolone derivatives as anticancer agents. researchgate.net By attaching various heterocyclic rings or other functional groups to the androstanolone scaffold, researchers aim to create novel compounds with cytotoxic activity against cancer cells. nih.gov

In vitro studies have evaluated the cytotoxic effects of these derivatives against various cancer cell lines, such as those from liver, breast, and prostate cancers. researchgate.net Promising compounds are then often tested in vivo using animal models, like the Ehrlich ascites carcinoma model, to assess their anti-tumor activity and potential toxicity. Some studies have reported that certain androstanolone derivatives can inhibit tumor growth and improve survival in these models, suggesting a potential for further development as chemotherapeutic agents. researchgate.net

Theoretical and Computational Studies of Androstanolone Formate

Molecular Docking and Dynamics Simulations of Androstanolone Formate-Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a ligand, such as Androstanolone formate (B1220265), and its biological target, the androgen receptor (AR). These methods provide a detailed view of the binding mode, affinity, and stability of the ligand-receptor complex.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For this compound, docking simulations would place the molecule into the ligand-binding domain (LBD) of the androgen receptor. The parent compound, Androstanolone (DHT), is known to bind to the AR with high affinity. nih.gov The docking process for this compound would involve generating a 3D structure of the molecule and fitting it into the AR's binding pocket. The simulation calculates the most energetically favorable binding poses, predicting key interactions such as hydrogen bonds and hydrophobic contacts that stabilize the complex. The formate group at the 17β position would influence the orientation and interactions compared to the hydroxyl group of DHT, potentially altering the binding affinity. Docking studies on other androstane (B1237026) derivatives have been used to successfully predict their binding mechanisms.

The binding energy, a key output from these simulations, indicates the strength of the interaction. A lower binding energy generally corresponds to a higher binding affinity. nih.govunpad.ac.id

| Computational Technique | Objective for this compound | Key Predicted Outcomes |

| Molecular Docking | Predict the most stable binding pose within the Androgen Receptor (AR) ligand-binding domain. | - Binding orientation- Key amino acid interactions- Predicted binding affinity (scoring function) |

| Molecular Dynamics | Simulate the dynamic behavior and stability of the this compound-AR complex over time. | - Conformational stability of the complex- Fluctuation of the ligand in the binding pocket- Refined binding free energy calculations |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Androstanolone Esters

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org In the context of Androstanolone esters, a QSAR model could be developed to predict their binding affinity for the androgen receptor based on their molecular features.

The fundamental principle of QSAR is that the biological activity of a molecule is determined by its physicochemical properties, which are in turn dictated by its structure. fiveable.me To build a QSAR model for Androstanolone esters, a dataset of different ester derivatives would be required, along with their experimentally determined AR binding affinities.

Model Development involves:

Descriptor Calculation: For each ester in the series (e.g., formate, acetate (B1210297), propionate), a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (LogP), and electronic properties (e.g., partial charges, dipole moment).

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to create a mathematical equation that correlates the calculated descriptors with the observed biological activity. fiveable.me

Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.

A successful QSAR model for Androstanolone esters could predict the AR binding affinity of new, unsynthesized ester derivatives, thereby guiding the design of compounds with optimized activity. This approach is widely used in drug discovery to prioritize compounds for synthesis and testing.

| QSAR Modeling Step | Description for Androstanolone Esters | Example Descriptors |

| Data Collection | A set of Androstanolone esters with measured Androgen Receptor binding affinities is compiled. | Ester chain length, molecular weight, etc. |

| Descriptor Calculation | Physicochemical and structural properties of each ester are calculated using software. | LogP (lipophilicity), Molar Volume, Polar Surface Area, Electronic properties. |

| Model Generation | A mathematical model is created linking the descriptors to the binding affinity. | Activity = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ... |

| Model Validation | The model's ability to predict the activity of compounds not used in its creation is tested. | Cross-validation, external test set prediction. |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for this compound

In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a drug candidate. srce.hr These predictions are vital in early drug discovery to identify compounds with favorable ADME profiles, reducing the likelihood of late-stage failures. For this compound, in silico tools can provide estimates for a range of key pharmacokinetic parameters.

Key ADME Properties Predicted for this compound:

Absorption: Models can predict properties related to gastrointestinal absorption, such as human intestinal absorption (HIA) and cell permeability (e.g., Caco-2). Steroids like this compound are generally lipophilic, suggesting good passive diffusion across cell membranes.

Distribution: Predictions for plasma protein binding (PPB) and blood-brain barrier (BBB) penetration are crucial. Androstanolone is known to bind extensively to plasma proteins like sex hormone-binding globulin (SHBG) and albumin. wikipedia.org The formate ester may slightly alter this binding profile.

Metabolism: Computational models can identify potential sites of metabolism by cytochrome P450 (CYP) enzymes. The primary metabolic reaction for this compound would likely be the rapid hydrolysis of the formate ester to release the active Androstanolone.

Excretion: Properties like aqueous solubility can be predicted. The low aqueous solubility of steroids influences their excretion pathways.

Various computational tools and web servers, such as SwissADME and ProTox-II, are used to perform these predictions based on the molecule's structure. nih.gov These models are built from large datasets of experimental data and can provide a comprehensive, albeit theoretical, ADME profile. srce.hr

| ADME Parameter | Predicted Property for this compound | Rationale/Implication |

| Absorption | High | Lipophilic nature of the steroid backbone suggests good passive absorption. |

| Distribution | High Plasma Protein Binding | The parent compound, Androstanolone, binds strongly to SHBG and albumin. |

| Metabolism | Rapid hydrolysis of the formate ester; potential for further steroid metabolism. | Esterases in the blood and tissues would cleave the ester bond to release Androstanolone. |

| Excretion | Primarily as metabolites in urine and feces. | Following metabolism, conjugated forms are typically excreted. |

| Lipophilicity (LogP) | High | The steroid structure is inherently nonpolar. |

Future Research Directions and Unanswered Questions

Elucidating the Precise Metabolic Fate of the Formate (B1220265) Moiety in Androstanolone Formate

A primary area for future investigation is the detailed metabolic pathway of the formate moiety after its cleavage from the androstanolone backbone. It is generally understood that esterified steroids act as prodrugs, undergoing hydrolysis by endogenous esterases to release the active parent steroid. wikipedia.org In the case of this compound, this enzymatic cleavage would yield androstanolone and formic acid. While the pharmacology of androstanolone is extensively studied, the precise in vivo fate of the released formate group warrants a more thorough investigation.

Key unanswered questions include:

The specific esterases involved in the hydrolysis of this compound and their tissue distribution.

The kinetics of this hydrolysis and how it influences the pharmacokinetic profile of released androstanolone.

The metabolic pathway of the resulting formic acid and its potential physiological effects at concentrations relevant to the administration of the parent compound.

Future research in this area will likely involve sophisticated metabolic studies utilizing isotopically labeled this compound to trace the formate moiety in various biological compartments.

Advanced Structural Characterization of this compound in Biological Systems

A deeper understanding of the behavior of this compound in a biological context necessitates advanced structural characterization. This involves not only confirming the structure of the parent compound but also identifying and characterizing its metabolites in various biological matrices such as plasma, urine, and tissues.

Modern analytical techniques are indispensable for this purpose. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS) can be employed for the sensitive detection and identification of this compound and its metabolites. nih.govresearchgate.net Nuclear magnetic resonance (NMR) spectroscopy can provide detailed structural information about these compounds, helping to elucidate the precise sites of metabolic modification. researchgate.net

| Technique | Application in this compound Research | Key Advantages |

|---|---|---|

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Detection and quantification of this compound and its polar and non-polar metabolites in biological fluids. | High sensitivity, specificity, and suitability for a wide range of compounds. nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile and thermally stable metabolites of this compound, often after derivatization. | Excellent chromatographic resolution and extensive spectral libraries for compound identification. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous structure elucidation of novel metabolites and confirmation of stereochemistry. | Provides detailed information about the chemical structure and connectivity of atoms. researchgate.net |

Future studies should aim to create a comprehensive metabolic map of this compound, detailing the structures of all major and minor metabolites.

Development of Novel this compound Analogues with Tuned Pharmacological Profiles

The chemical structure of androstanolone provides a scaffold for the synthesis of novel analogues with potentially improved or altered pharmacological properties. By modifying the steroid nucleus or the ester group, it may be possible to develop compounds with enhanced tissue selectivity, different receptor binding affinities, or novel mechanisms of action.

Research in this area could focus on:

Synthesis of novel esters: Replacing the formate group with other ester moieties could modulate the compound's lipophilicity, rate of hydrolysis, and duration of action. wikipedia.orgmdpi.com

Modification of the steroid backbone: Alterations to the A, B, C, or D rings of the androstanolone structure could lead to analogues with different pharmacological activities, such as anti-cancer or antiviral properties. nih.govresearchgate.net

Computational modeling: In silico studies can aid in the rational design of new analogues by predicting their binding affinity for the androgen receptor and other potential targets.

| Modification | Potential Pharmacological Profile | Reference |

|---|---|---|

| Addition of N-containing heterocyclic rings | Antiviral activity | nih.gov |

| Synthesis of thiazolo-, pyrido-, and pyrano- derivatives | Antitumor activity | researchgate.net |

The development of such analogues could lead to new therapeutic agents with improved efficacy and specificity.

Integration of Omics Technologies for Comprehensive Mechanistic Insights into this compound Actions

To gain a holistic understanding of the biological effects of this compound, the integration of "omics" technologies is essential. These high-throughput approaches can provide a systems-level view of the molecular changes induced by the compound.

Genomics and Transcriptomics: These technologies can identify the genes whose expression is regulated by this compound, providing insights into the downstream signaling pathways it activates. nih.gov

Proteomics: By analyzing changes in the proteome, researchers can identify the proteins that are directly or indirectly affected by the compound, revealing its impact on cellular processes. mdpi.com

Metabolomics: This approach can map the alterations in cellular metabolism that occur in response to this compound administration, providing a functional readout of its biological activity. researchgate.net

| Omics Technology | Potential Application | Expected Insights |

|---|---|---|

| Transcriptomics (e.g., RNA-Seq) | Identify genes and pathways regulated by this compound in target tissues. | Understanding of the genomic mechanisms of action. |

| Proteomics (e.g., Mass Spectrometry-based) | Characterize changes in protein expression and post-translational modifications. | Elucidation of the functional consequences of compound administration. mdpi.com |

| Metabolomics (e.g., LC-MS, GC-MS) | Profile changes in endogenous small molecule metabolites. | Insights into the metabolic reprogramming induced by this compound. |

By combining data from these different omics layers, a comprehensive picture of the mechanism of action of this compound can be constructed, potentially revealing novel biological roles and therapeutic targets. rsc.org

Q & A

Q. What experimental methodologies are recommended for determining the aqueous solubility of Androstanolone formate?

To determine solubility, employ gravimetric analysis or high-performance liquid chromatography (HPLC) under controlled temperature and pH conditions. For example, Handbook of Aqueous Solubility Data reports solubility values of 4.679E-06 M (1.490E-03 g/L) at non-specified (ns) temperatures using standardized protocols . Ensure purity validation of the compound via nuclear magnetic resonance (NMR) or mass spectrometry (MS) prior to experimentation. Environmental factors (e.g., ionic strength, solvent composition) should be systematically documented to account for variability.

Q. How can researchers quantify this compound in biological matrices such as serum or plasma?

Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards to enhance accuracy. The LOINC system provides standardized codes (e.g., 15057-3) for reporting Androstanolone concentrations in serum/plasma, specifying parameters like measurement time points (e.g., 30 minutes post-challenge) and units (e.g., moles/volume) . Pre-analytical steps, including sample deproteinization and solid-phase extraction, are critical to minimize matrix interference.

Q. What structural features of this compound influence its bioactivity, and how can these be investigated?

Focus on the esterification of the 17-hydroxyl group in 5α-androstanolone, which may alter pharmacokinetic properties such as metabolic stability. Comparative studies with non-esterified analogs (e.g., 5α-androstanolone) using in vitro receptor-binding assays (e.g., androgen receptor transactivation) can reveal structure-activity relationships (SAR). Synthesize derivatives via controlled formylation reactions and validate structures via X-ray crystallography or infrared (IR) spectroscopy .

Advanced Research Questions

Q. How should researchers address contradictions in reported solubility data for this compound across studies?

Discrepancies (e.g., 4.679E-06 M vs. 9.918E-05 M in older literature) may arise from differences in experimental conditions or compound purity . Replicate studies using standardized protocols (e.g., OECD Guidelines for Testing Chemicals) and document environmental variables (temperature, pH). Cross-validate results via orthogonal methods such as shake-flask versus potentiometric titration. Purity assessments should include chromatography (HPLC) and spectroscopic validation.

Q. What strategies can resolve conflicting bioactivity results in studies of this compound derivatives?

Contradictions in bioactivity (e.g., agonist vs. antagonist effects) may stem from assay variability (e.g., cell line specificity, ligand concentrations). Design orthogonal assays:

- Compare results across multiple cell lines (e.g., HEK293 vs. LNCaP for androgen receptor activity).

- Use dose-response curves to assess potency (EC50/IC50) and efficacy (Emax).

- Include positive/negative controls (e.g., dihydrotestosterone for androgen receptor assays) . Statistical tools like Bland-Altman plots can quantify inter-assay variability.

Q. How can methodological rigor be ensured in validating analytical methods for this compound?

Follow International Council for Harmonisation (ICH) guidelines Q2(R1) for parameters:

- Specificity : Demonstrate resolution from metabolites/degradants via LC-MS.

- Linearity : Validate over a range of 50–150% of expected concentrations (R² ≥ 0.99).

- Precision/Accuracy : Perform intra-day/inter-day replicates with ≤15% CV and ≥85% recovery . Use certified reference materials (CRMs) for calibration.

Q. What considerations are critical when designing pharmacokinetic (PK) studies for this compound?

- Sampling Schedule : Align with compound half-life (e.g., 0.5, 1, 1.5 hours post-administration) to capture absorption/distribution phases .

- Analytical Validation : Ensure limits of quantification (LOQ) are below expected plasma concentrations.

- Ethical Compliance : For human studies, submit detailed protocols (e.g., clinical trial endpoints, informed consent) to ethics committees using templates like the "Clinical Study/Trial Basic Information" attachment .

Data Presentation Guidelines

- Tables : Use Roman numerals (e.g., Table I) and footnotes to define abbreviations. Report means ± SD with ≤3 significant figures, justified by instrument precision .

- Figures : Include error bars for biological replicates and specify statistical tests (e.g., ANOVA with post-hoc analysis). For chromatograms, label peaks and indicate detection wavelengths .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.